

Spectroscopic Analysis of 6-bromo-5-methyl-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: 6-bromo-5-methyl-1H-indole

Cat. No.: B1337414

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Introduction

This technical guide serves as a resource for researchers, scientists, and professionals in drug development on the spectroscopic characterization of **6-bromo-5-methyl-1H-indole**.

Spectroscopic analysis is fundamental for the structural elucidation and purity verification of synthesized compounds. This document outlines the standard spectroscopic data expected for **6-bromo-5-methyl-1H-indole**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a comprehensive set of experimentally-derived data for **6-bromo-5-methyl-1H-indole** is not readily available in public-domain literature, this guide provides the framework for its acquisition and interpretation.

Data Presentation

The following tables are structured to present the anticipated spectroscopic data for **6-bromo-5-methyl-1H-indole**. These tables serve as a template for data recording upon experimental acquisition.

Table 1: ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available			

Table 2: ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
Data not available	

Table 3: IR Spectroscopy Data

Wavenumber (cm^{-1})	Assignment
Data not available	

Table 4: Mass Spectrometry Data

m/z	Assignment
Data not available	

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for indole derivatives, adaptable for **6-bromo-5-methyl-1H-indole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300-500 MHz. Standard acquisition parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum on the same instrument, operating at a corresponding frequency (e.g., 75-125 MHz). A proton-decoupled pulse sequence is

typically used. Due to the lower natural abundance of ^{13}C , a larger number of scans is required.

Infrared (IR) Spectroscopy

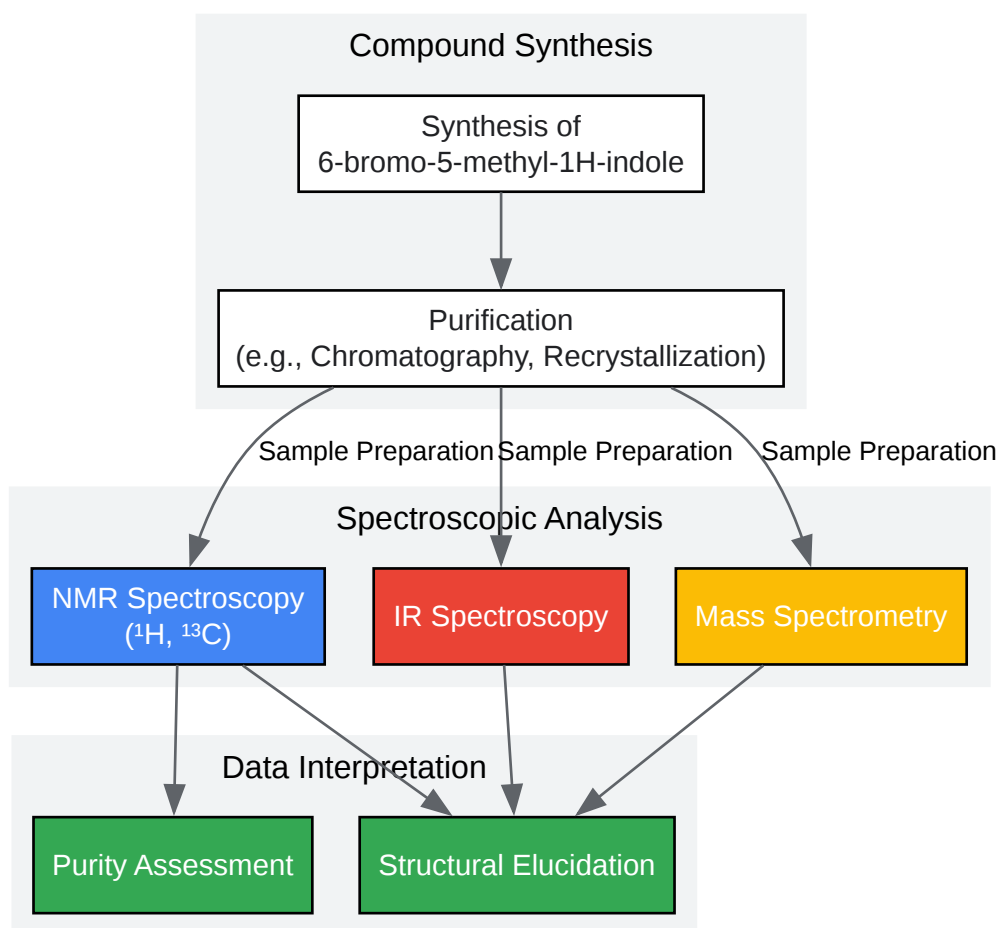
- Attenuated Total Reflectance (ATR)-IR: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
- KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Data Acquisition: Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. Direct infusion or the use of a solids probe can also be employed.
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method that provides a detailed fragmentation pattern, which is useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular ion.
- Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and the fragment ions.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **6-bromo-5-methyl-1H-indole**.



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Workflow for Spectroscopic Analysis

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